N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide
Description
N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by a morpholine ring substituted with a cyclopropyl group and a 3-methylphenylmethyl group
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-3-2-4-13(9-12)10-18-7-8-20-15(11-18)16(19)17-14-5-6-14/h2-4,9,14-15H,5-8,10-11H2,1H3,(H,17,19) |
InChI Key |
SYCDRRWPRALTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide typically involves the reaction of morpholine derivatives with appropriate cyclopropyl and 3-methylphenylmethyl reagents. One common method involves the use of cyclopropylamine and 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-methylmorpholine
- N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
Uniqueness
N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its cyclopropyl and 3-methylphenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
